4-Desamino-1,5-dihydro-4-oxo Imiquimod
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Overview
Description
4-Desamino-1,5-dihydro-4-oxo Imiquimod is a chemical compound with the molecular formula C14H15N3O. It is a derivative of Imiquimod, which is known for its immune response modifying properties. This compound is characterized by the absence of an amino group at the 4-position and the presence of a keto group, making it structurally distinct from its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Oxidation: The hydroxyl group at the 4-position is oxidized to form the keto group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Desamino-1,5-dihydro-4-oxo Imiquimod can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The imidazoquinoline ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Substitution: Various substituted imidazoquinoline derivatives.
Scientific Research Applications
4-Desamino-1,5-dihydro-4-oxo Imiquimod has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other imidazoquinoline derivatives.
Biology: Studied for its potential effects on biological systems, particularly in immune response modulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Desamino-1,5-dihydro-4-oxo Imiquimod is similar to that of Imiquimod. It acts as an immune response modifier by binding to toll-like receptor 7 (TLR7). This binding activates the immune system, leading to the production of cytokines and other immune mediators. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the production of interferons .
Comparison with Similar Compounds
Similar Compounds
Imiquimod: The parent compound, known for its immune response modifying properties.
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol: A precursor in the synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod.
Other Imidazoquinoline Derivatives: Various derivatives with similar structures and properties.
Uniqueness
This compound is unique due to the absence of the amino group at the 4-position and the presence of a keto group. This structural difference may result in distinct biological and chemical properties compared to its parent compound and other derivatives .
Properties
IUPAC Name |
1-(2-methylpropyl)-5H-imidazo[4,5-c]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBWNGENQSKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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